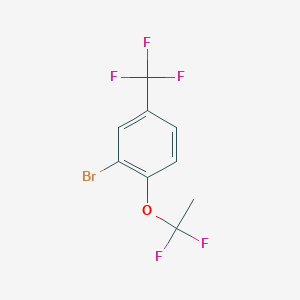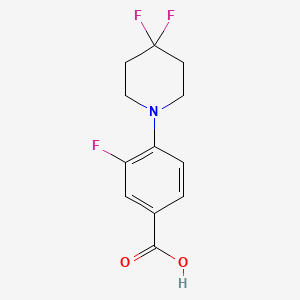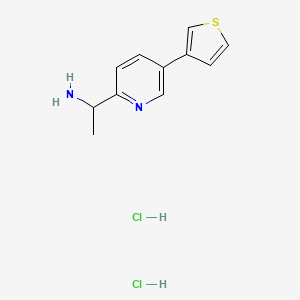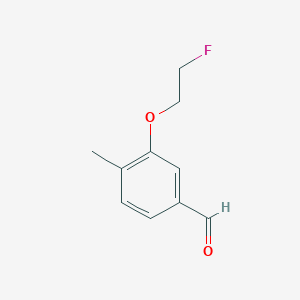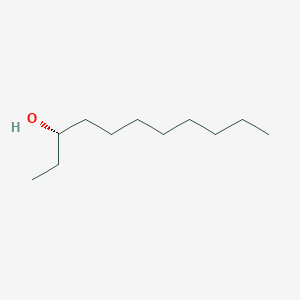
3-Undecanol, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Undecanol, (S)-, also known as (S)-3-Undecanol or (S)-Undecan-3-ol, is a secondary alcohol with the chemical formula C₁₁H₂₄O. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is characterized by its linear carbon chain of eleven carbons with a hydroxyl group (-OH) attached to the third carbon atom, making it a secondary alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Undecanol, (S)-, can be synthesized through various methods. One common approach involves the reduction of undecanal, the corresponding aldehyde, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In industrial settings, 3-Undecanol, (S)-, can be produced through the hydrogenation of undecenoic acid or its esters. This process involves the use of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The resulting product is then purified through distillation or recrystallization to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
3-Undecanol, (S)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone, 3-undecanone, using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form undecane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) to form 3-undecyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid or PCC in dichloromethane (CH₂Cl₂).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 3-Undecanone
Reduction: Undecane
Substitution: 3-Undecyl chloride
Scientific Research Applications
3-Undecanol, (S)-, has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studies suggest it may influence cellular processes, such as membrane fluidity and cell signaling pathways.
Medicine: Research is ongoing to explore its potential antimicrobial properties against bacteria and fungi.
Industry: It is used in the development of new materials and drug delivery systems.
Mechanism of Action
The mechanism of action of 3-Undecanol, (S)-, involves its interaction with cell membranes. As a secondary alcohol, it can alter the fluidity of cell membranes, impacting various cellular functions. It may also interact with cell signaling pathways, although the exact mechanisms remain under investigation . Additionally, its antifungal activity is thought to be mediated by its ability to disrupt the native membrane-associated function of integral proteins .
Comparison with Similar Compounds
3-Undecanol, (S)-, can be compared with other aliphatic alcohols such as:
Decanol (C₁₀H₂₂O): Similar in structure but with a shorter carbon chain.
Dodecanol (C₁₂H₂₆O): Has a longer carbon chain and is more effective as a fungistatic agent but does not exhibit fungicidal activity.
The uniqueness of 3-Undecanol, (S)-, lies in its specific chiral configuration and its potent antifungal properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H24O |
|---|---|
Molecular Weight |
172.31 g/mol |
IUPAC Name |
(3S)-undecan-3-ol |
InChI |
InChI=1S/C11H24O/c1-3-5-6-7-8-9-10-11(12)4-2/h11-12H,3-10H2,1-2H3/t11-/m0/s1 |
InChI Key |
HCARCYFXWDRVBZ-NSHDSACASA-N |
Isomeric SMILES |
CCCCCCCC[C@H](CC)O |
Canonical SMILES |
CCCCCCCCC(CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


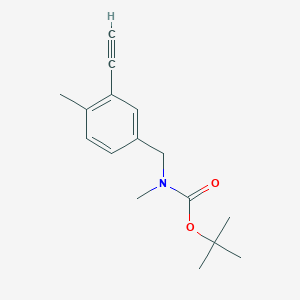
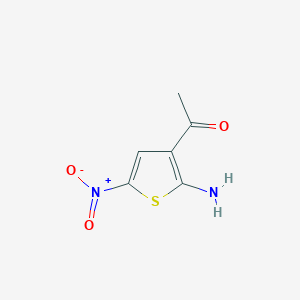
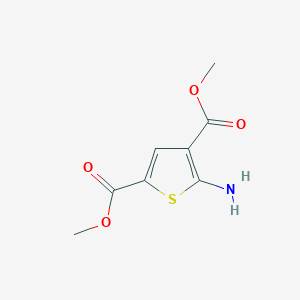
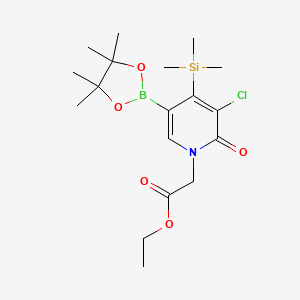
![[3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B15091055.png)
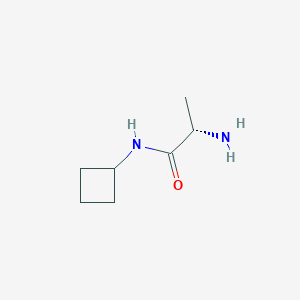
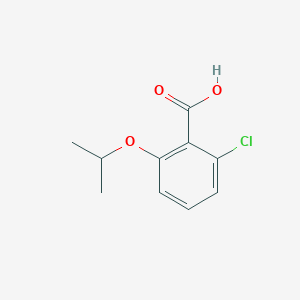
![(Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B15091070.png)

![5-butyl-5-chloro-5,6-dihydro-4H-pyrido[3,2,1-jk]carbazole-4,6-dione](/img/structure/B15091074.png)
